Methyl 2-broMo-5-hydroxyisonicotinate

Description

IUPAC Nomenclature and Systematic Identification

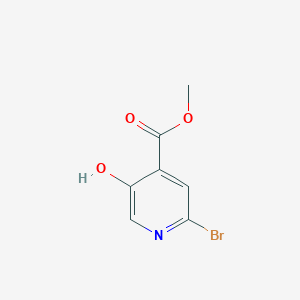

This compound is systematically identified according to International Union of Pure and Applied Chemistry nomenclature as methyl 2-bromo-5-hydroxypyridine-4-carboxylate. The compound is registered under Chemical Abstracts Service number 1256810-42-0, providing a unique identifier for this specific molecular entity. Alternative systematic names include 4-pyridinecarboxylic acid, 2-bromo-5-hydroxy-, methyl ester, which reflects the isonicotinic acid derivation of the compound.

The molecular formula C₇H₆BrNO₃ indicates the presence of seven carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 232.03 grams per mole. The compound's Simplified Molecular Input Line Entry System representation is COC(=O)c1cc(ncc1O)Br, which provides a linear notation for the three-dimensional structure. The International Chemical Identifier is InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-6(8)9-3-5(4)10/h2-3,10H,1H3, with the corresponding InChI Key being ULFRHKCPMNCMPU-UHFFFAOYSA-N.

The compound belongs to the class of pyridinecarboxylate esters, specifically falling under the category of halogenated hydroxyisonicotinates. The systematic numbering follows the pyridine ring convention, where the nitrogen atom occupies position 1, the carboxylate group is at position 4 (characteristic of isonicotinic acid derivatives), the bromo substituent is at position 2, and the hydroxy group is positioned at carbon 5.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is characterized by a planar pyridine ring system with specific electronic and steric influences from the substituents. The predicted density of the compound is 1.716 ± 0.06 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement. The boiling point is predicted to be 363.5 ± 37.0 degrees Celsius at standard atmospheric pressure, suggesting significant intermolecular interactions.

The compound exhibits a predicted logarithmic acid dissociation constant value of 6.46 ± 0.10, indicating the compound's moderate acidity, primarily attributed to the phenolic hydroxy group at position 5. This acidity constant suggests that the compound exists predominantly in its neutral form under physiological conditions but can undergo deprotonation under basic conditions. The presence of the electron-withdrawing bromo group at position 2 enhances the acidity of the hydroxy group through inductive effects.

The spatial arrangement of the substituents creates specific steric interactions that influence the overall molecular conformation. The methyl ester group at position 4 adopts a planar configuration with the pyridine ring, facilitating conjugation between the carbonyl group and the aromatic system. The bromo substituent at position 2 introduces significant electronic effects due to its high electronegativity and polarizability, while the hydroxy group at position 5 can participate in intramolecular hydrogen bonding interactions with the pyridine nitrogen atom.

Storage conditions for the compound require an inert atmosphere at temperatures between 2-8 degrees Celsius, indicating potential sensitivity to oxidation or hydrolysis. The compound's stability profile suggests careful handling requirements to maintain its structural integrity during synthetic applications and analytical procedures.

Spectroscopic Characterization (¹H/¹³C NMR, IR, MS)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the various hydrogen environments within the molecule. The methyl ester protons typically appear as a singlet around 3.9-4.0 parts per million, characteristic of methoxycarbonyl groups attached to aromatic systems.

The aromatic proton signals appear in the downfield region between 7.0-8.5 parts per million, with the specific chemical shifts influenced by the electronic effects of the bromo and hydroxy substituents. The proton at position 3 of the pyridine ring experiences deshielding from both the adjacent bromo group and the ester carbonyl, resulting in a characteristic downfield shift. The proton at position 6 shows coupling with the adjacent hydroxy-bearing carbon, creating distinctive splitting patterns in the spectrum.

The hydroxy proton typically appears as a broad signal around 5-6 parts per million, often exhibiting exchange behavior with deuterated solvents. The exact chemical shift of this proton is influenced by intramolecular hydrogen bonding interactions with the pyridine nitrogen atom and can vary depending on concentration and solvent conditions.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the ester group appears around 165-170 parts per million, characteristic of aromatic ester functionalities. The methyl carbon of the ester appears around 52-54 parts per million, while the aromatic carbons span the range from 110-160 parts per million, with specific shifts determined by the substitution pattern and electronic effects.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The hydroxyl group typically shows a broad absorption around 3200-3600 wavenumbers, while the carbonyl stretch appears around 1680-1720 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, and carbon-bromine stretching is observed around 500-700 wavenumbers.

Tautomeric Behavior and Prototropic Equilibria

This compound exhibits interesting tautomeric behavior due to the presence of both the hydroxy group and the pyridine nitrogen atom. The primary tautomeric equilibrium involves the potential migration of the hydroxy proton to form different constitutional isomers. The compound can exist in equilibrium between its phenolic form and potential keto-amine tautomers, although the phenolic form is generally favored due to the aromatic stabilization of the pyridine ring.

The prototropic equilibrium is influenced by several factors, including solvent polarity, temperature, and the presence of hydrogen bonding acceptors or donors. In polar protic solvents, the hydroxy form is stabilized through hydrogen bonding interactions with solvent molecules. The predicted acid dissociation constant of 6.46 indicates that the compound undergoes deprotonation at the hydroxy position under moderately basic conditions.

The electron-withdrawing effects of the bromo substituent at position 2 and the ester group at position 4 contribute to the stabilization of the deprotonated form by delocalizing the negative charge through the aromatic system. This electronic stabilization affects the position of the prototropic equilibrium and influences the compound's reactivity in various chemical transformations.

Intramolecular hydrogen bonding between the hydroxy group and the pyridine nitrogen atom can occur, forming a six-membered chelate ring. This intramolecular interaction affects the chemical shift of both the hydroxy proton and influences the overall molecular conformation. The strength of this interaction depends on the specific geometric arrangement and can be modulated by external factors such as solvent and temperature.

Comparative Analysis with Nicotinate/Isonicotinate Isomers

The structural comparison between this compound and its related isomers reveals significant differences in properties and reactivity patterns. The most closely related compound is methyl 2-bromo-5-hydroxynicotinate, which differs in the position of the ester group relative to the pyridine nitrogen atom. In the nicotinate isomer, the ester group is located at position 3 of the pyridine ring, whereas in the isonicotinate form, it occupies position 4.

This positional difference has profound effects on the electronic distribution within the molecule and subsequently influences the chemical and physical properties. The isonicotinate isomer exhibits different hydrogen bonding capabilities due to the altered spatial relationship between the ester carbonyl and the hydroxy group. The nicotinate form allows for different types of intramolecular interactions compared to the isonicotinate structure.

Another important comparison can be made with methyl 5-bromo-2-hydroxyisonicotinate, which represents a regioisomer with inverted positions of the bromo and hydroxy substituents. In this isomer, the bromo group is located at position 5 while the hydroxy group occupies position 2. This positional change significantly alters the electronic properties and hydrogen bonding patterns within the molecule.

| Compound | CAS Number | Bromo Position | Hydroxy Position | Molecular Weight |

|---|---|---|---|---|

| This compound | 1256810-42-0 | 2 | 5 | 232.03 |

| Methyl 2-bromo-5-hydroxynicotinate | 1256837-00-9 | 2 | 5 | 232.03 |

| Methyl 5-bromo-2-hydroxyisonicotinate | 913836-17-6 | 5 | 2 | 232.03 |

The comparative analysis reveals that while these isomers share the same molecular formula and molecular weight, their distinct substitution patterns lead to markedly different chemical behaviors. The positioning of the hydroxy group relative to the pyridine nitrogen affects the acidity, with the 2-hydroxy isomer generally exhibiting higher acidity due to the proximity to the electron-deficient nitrogen atom.

The reactivity patterns of these isomers differ significantly in synthetic applications. The 2-bromo-5-hydroxy pattern provides specific regioselectivity in substitution reactions, while the inverted substitution pattern offers different synthetic opportunities. The isonicotinate framework generally provides better synthetic accessibility compared to the nicotinate isomer due to the commercial availability of isonicotinic acid derivatives.

Properties

IUPAC Name |

methyl 2-bromo-5-hydroxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-6(8)9-3-5(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFRHKCPMNCMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Bromination

- The synthesis often begins with 2-amino-isonicotinic acid methyl ester or 2-amino-4-picoline as the starting material.

- Bromination is carried out to introduce the bromine atom at the 5-position of the pyridine ring.

- Bromination agents such as N-bromosuccinimide (NBS) or elemental bromine are used.

- For example, NBS bromination yields about 35% crude product, while bromine yields about 23% after purification.

Multi-step Reaction Sequence

The patented method (CN102321016B) describes a five-step process:

Preparation of a concentrated sulfuric acid and hydrogen peroxide mixture : Concentrated sulfuric acid is added dropwise to 30% hydrogen peroxide at controlled temperature ≤20°C, then cooled to 5°C to form the oxidizing mixture.

Bromination and esterification : The bromination of the precursor compound is performed, followed by esterification to form 5-bromo-2-nitroisonicotinic acid methyl ester.

Reduction : The nitro group is reduced to an amino group using activated iron powder in a mixture of water, glacial acetic acid, and ethanol at 75-80°C for 4 hours, yielding 2-amino-5-bromoisonicotinic acid methyl ester with an 80% yield.

Diazotization hydrolysis : The amino group is converted to a hydroxyl group via diazotization with sodium nitrite in dilute sulfuric acid at 0°C, followed by hydrolysis at 20°C for 2 hours. The product, methyl 2-bromo-5-hydroxyisonicotinate, is isolated by filtration and purification, achieving a 91% yield.

Purification

- The crude product is dissolved in chloroform and subjected to silica gel filtration.

- Elution with chloroform/dichloromethane and ethyl acetate mixtures is used to remove impurities.

- The final product is obtained as a yellow solid with high purity.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination (NBS or Br2) | Room temp, solvent dependent | 23-35 | Crude yield before purification |

| Reduction | Fe powder, glacial acetic acid, ethanol, 75-80°C, 4 h | 80 | High yield of amino intermediate |

| Diazotization Hydrolysis | 9% H2SO4, NaNO2, 0-20°C, 2 h | 91 | Conversion to hydroxy compound |

Alternative Synthetic Insights

- Other patents describe related bromination methods for similar compounds, such as 2-bromo-5-methoxybenzoic acid, using halogenated hydrocarbon solvents and bromination initiators like red phosphorus, potassium bromide, and sulfuric acid to improve yields and purity.

- These methods emphasize controlled temperature (-10 to 80°C), reaction time (1-24 h), and solvent choice (dichloromethane, chloroform) for optimal bromination.

Summary of Key Research Findings

- The diazotization hydrolysis step is critical for converting the amino group to the hydroxy group, significantly improving yield and purity.

- Reduction with iron powder in acidic ethanol is an effective and high-yielding method to obtain the amino intermediate.

- Bromination remains a challenging step with moderate yields; choice of brominating agent and reaction conditions heavily influence the outcome.

- Purification by silica gel chromatography and careful solvent selection ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-hydroxyisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding methyl 5-hydroxyisonicotinate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Methyl 2-bromo-5-oxoisonicotinate.

Reduction: Methyl 5-hydroxyisonicotinate.

Scientific Research Applications

Pharmaceutical Intermediate

Methyl 2-bromo-5-hydroxyisonicotinate is primarily recognized as an active pharmaceutical intermediate . It plays a crucial role in the synthesis of several therapeutic agents, including:

- Pyridine-based derivatives : The compound is utilized in Suzuki cross-coupling reactions to generate novel pyridine derivatives, which have applications in treating various diseases.

- Thiazolo[3,2-a]pyridines : These derivatives have been synthesized using this compound as a starting material, showcasing its versatility in creating complex molecular structures.

- Antiviral agents : Research indicates that this compound can be involved in synthesizing antiviral medications, highlighting its potential in combating viral infections.

Anti-inflammatory Research

Recent studies have identified this compound as a component in the synthesis of indole derivatives, which exhibit anti-inflammatory properties. This suggests that compounds derived from this compound may contribute to developing new anti-inflammatory drugs.

Vitamin B6 Metabolism

This compound has been associated with Vitamin B6 metabolism, indicating its potential role in biochemical pathways related to vitamin utilization and deficiency treatments.

Table 1: Synthesis Methods Overview

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of this compound:

- Enzyme Inhibition Studies : Research has indicated that modifications of compounds similar to this compound can enhance inhibitory effects on cyclooxygenase enzymes, which are crucial for inflammatory responses.

- Neuropharmacological Effects : Investigations into indoline derivatives have shown that structural modifications involving this compound could influence serotonin receptor binding affinities, suggesting potential applications in treating anxiety or depression.

- Anticancer Activity : Some studies suggest that indoline-based compounds may induce apoptosis in cancer cells through mechanisms like cell cycle arrest and modulation of apoptotic pathways. This compound could play a role in these processes due to its structural characteristics.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-hydroxyisonicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below compares Methyl 2-bromo-5-hydroxyisonicotinate with structurally related compounds:

Notes:

- Bromine Position : Bromine at position 2 (target compound) vs. 5 (CAS 886365-25-9) alters electronic effects and reactivity. For instance, 2-bromo derivatives are more prone to nucleophilic aromatic substitution .

- Functional Groups : The hydroxyl group (target compound) increases hydrophilicity compared to methoxy (CAS 886365-25-9) or methyl (CAS 884494-71-7) substituents, impacting solubility and pharmacokinetics .

- Steric Effects : A methyl group at position 6 (CAS 884494-71-7) may hinder interactions with planar biological targets .

Physicochemical Properties

- Solubility: this compound is soluble in DMSO (>10 mM) and ethanol, requiring sonication for full dissolution . In contrast, the methoxy analogue (CAS 886365-25-9) exhibits higher solubility in non-polar solvents due to reduced polarity .

- Stability : The target compound requires storage at -80°C for long-term stability (6 months), whereas methoxy derivatives may tolerate milder conditions .

Biological Activity

Methyl 2-bromo-5-hydroxyisonicotinate (MBH) is an organic compound derived from isonicotinic acid, characterized by the presence of a bromine atom and a hydroxyl group at specific positions on the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential pharmacological activities.

Chemical Structure and Properties

- Molecular Formula : C₇H₆BrN₃O₃

- Molecular Weight : Approximately 232.03 g/mol

- Structural Features :

- Bromine atom at the 2-position

- Hydroxyl group at the 5-position on the pyridine ring

Synthesis

The synthesis of MBH typically involves:

- Bromination : Methyl isonicotinate is treated with bromine in a suitable solvent (e.g., acetic acid) to introduce the bromine atom.

- Hydroxylation : The brominated intermediate undergoes hydroxylation using agents like sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group.

Biological Activity

MBH has been studied for its diverse biological activities, including:

1. Enzyme Inhibition

MBH has shown potential as an enzyme inhibitor, particularly in biochemical assays where it may interact with specific enzymes, modulating their activity. Its structural features enhance binding affinity to enzyme active sites, which is crucial for drug design.

2. Antimicrobial Properties

Research indicates that MBH and its derivatives exhibit antimicrobial activities against various pathogens. Studies have demonstrated effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects

Preliminary studies suggest that MBH may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases. Its mechanism may involve inhibition of pro-inflammatory cytokines or enzymes involved in inflammation pathways.

4. Anticancer Activity

MBH has been investigated for its anticancer potential, showing activity against certain cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells highlights its therapeutic promise.

The biological activity of MBH is largely attributed to its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and hydroxyl groups plays a critical role in these interactions, influencing metabolic pathways and cellular processes.

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Methyl 5-bromo-2-hydroxyisonicotinate | 0.94 | Hydroxyl group at position 5 |

| Methyl 2-bromo-6-methylisonicotinate | 0.83 | Methyl group at position 6 |

| Methyl 2-bromo-5-methoxyisonicotinate | 0.92 | Methoxy group instead of hydroxyl |

| Methyl 5-bromo-4-hydroxynicotinate | 0.72 | Hydroxyl at position 4 |

This table illustrates how MBH's unique substitution pattern may influence its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

-

Enzyme Inhibitor Study :

A study explored MBH's role as an inhibitor of specific enzymes involved in metabolic pathways, demonstrating significant inhibition rates compared to control compounds . -

Antimicrobial Activity :

Research published in a peer-reviewed journal highlighted MBH's effectiveness against Gram-positive bacteria, suggesting its potential use in developing new antibiotics . -

Anti-inflammatory Research :

A recent investigation into MBH's effects on inflammatory markers showed a reduction in cytokines associated with inflammation, indicating its therapeutic potential for inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-bromo-5-hydroxyisonicotinate, and how can purity be maximized?

Methodological Answer: The synthesis typically involves bromination and esterification steps. For example, bromination of 5-hydroxyisonicotinic acid derivatives followed by methyl ester formation under acidic conditions (e.g., using methanol and H₂SO₄). Purity optimization requires careful control of reaction stoichiometry (e.g., bromine equivalents) and temperature. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical. Analytical HPLC with C18 columns (acetonitrile/water mobile phase) can verify purity ≥95% .

Q. How can the structure of this compound be confirmed spectroscopically?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7–8 ppm for pyridine ring) and ester methyl groups (δ 3.8–4.0 ppm). Bromine substituents cause deshielding of adjacent protons .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O–H stretch ~3200 cm⁻¹) groups.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks matching the exact mass (e.g., C₈H₆BrNO₃ requires m/z ≈ 258.95) .

Q. What are the key challenges in maintaining stability during storage?

Methodological Answer: The compound’s stability is sensitive to light, moisture, and temperature. Store at 0–6°C in amber vials under inert atmosphere (argon or nitrogen). Regular stability testing via TLC or HPLC is recommended to detect degradation (e.g., hydrolysis of the ester group or bromine displacement) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bromine at position 2 acts as a directing group, facilitating regioselective cross-coupling. However, steric hindrance from the adjacent ester and hydroxyl groups may reduce catalytic efficiency. Optimize using Pd(PPh₃)₄ with aryl boronic acids in degassed THF/water (3:1) at 80°C. Monitor reaction progress via ¹H NMR for aryl coupling product formation (disappearance of bromine-coupled protons) .

Q. What computational methods are suitable for predicting the compound’s electronic properties and potential as a pharmacophore?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies, highlighting electron-deficient regions (due to bromine and ester groups) for nucleophilic attack.

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. The hydroxyl group may form hydrogen bonds with active-site residues .

Q. How can conflicting data on regioselectivity in derivative synthesis be resolved?

Methodological Answer: Contradictory results often arise from varying reaction conditions (e.g., solvent polarity, catalyst loading). Systematic studies using Design of Experiments (DoE) can isolate variables. For example, test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) in DMF versus DMSO to assess effects on substitution patterns. Validate outcomes via X-ray crystallography of intermediates .

Q. What analytical strategies differentiate between positional isomers (e.g., 2-bromo vs. 3-bromo derivatives)?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Correlate coupling constants and spatial proximity of protons to distinguish substitution patterns.

- X-ray Diffraction : Resolve crystal structures to confirm bromine placement.

- LC-MS/MS : Compare fragmentation patterns; bromine loss (Δm/z = 79.9) varies with position due to bond stability .

Q. How does the hydroxyl group impact solubility and formulation in drug delivery studies?

Methodological Answer: The hydroxyl group enhances water solubility via hydrogen bonding but may limit membrane permeability. Salt formation (e.g., sodium or hydrochloride salts) can improve bioavailability. Evaluate using shake-flask solubility tests (pH 1–7.4) and parallel artificial membrane permeability assays (PAMPA) .

Data Contradiction Analysis

Q. Why do reported yields vary significantly in esterification steps?

Methodological Answer: Discrepancies often stem from:

Q. How to address inconsistencies in biological activity data across studies?

Methodological Answer: Variability may arise from impurity profiles or assay conditions. Standardize testing by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.